molecular formula C7H11Cl B14285630 2-Chloro-5-methylhexa-1,5-diene CAS No. 116440-70-1

2-Chloro-5-methylhexa-1,5-diene

Cat. No.: B14285630
CAS No.: 116440-70-1
M. Wt: 130.61 g/mol
InChI Key: LTHUJBGUUIEHBS-UHFFFAOYSA-N
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Description

2-Chloro-5-methylhexa-1,5-diene (CAS RN: 116440-70-1) is an organic compound with the molecular formula C 7 H 11 Cl and an average molecular mass of 130.62 g/mol [ ]. This molecule features a chlorine atom and two double bonds, including a terminal double bond, which define its reactivity and make it a valuable intermediate in synthetic chemistry [ ]. Research Applications and Value This compound is primarily used in organic synthesis. Its structure allows it to participate in various reactions as a building block for more complex molecules. Literature indicates its use in the highly stereoselective synthesis of exocyclic alkenes , where it can serve as a precursor to generate products with high isomeric purity [ ]. The presence of both an allylic chloride and diene system makes it a potential substrate in transition metal-catalyzed reactions , such as cross-couplings and cyclialkylations, which are fundamental methods for constructing carbon-carbon bonds in complex natural products and functional materials [ ]. Furthermore, compounds of this class are of interest in polymer science, particularly in the study of ring-opening metathesis polymerization (ROMP) and the synthesis of telechelic polymers (prepolymers with reactive end groups) [ ]. Physical Properties Available predicted properties include a boiling point of 134.4 ± 19.0 °C and a density of 0.899 ± 0.06 g/cm 3 [ ]. Important Notice This product is intended for research purposes only and is not intended for human therapeutic use or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116440-70-1

Molecular Formula

C7H11Cl

Molecular Weight

130.61 g/mol

IUPAC Name

2-chloro-5-methylhexa-1,5-diene

InChI

InChI=1S/C7H11Cl/c1-6(2)4-5-7(3)8/h1,3-5H2,2H3

InChI Key

LTHUJBGUUIEHBS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(=C)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 Methylhexa 1,5 Diene and Its Analogues

Established Synthetic Routes for Halogenated Dienes

Traditional methods for forming diene systems, including those with halogen substituents, often rely on photochemistry, alkylation, and elimination reactions. These routes are foundational in organic synthesis for creating carbon-carbon double bonds.

Photolytic Generation from Suitable Precursors and Rearrangement Mechanisms

Photochemical reactions provide a means to generate dienes through the excitation of precursor molecules, often leading to rearrangements that form the final product. The di-π-methane rearrangement is a classic photochemical reaction of molecules containing two π-systems separated by a saturated carbon, such as a 1,4-diene. wikipedia.org This process involves the light-promoted rearrangement of a 1,4-diene to form a vinylcyclopropane derivative through a biradical intermediate. wikipedia.orgslideshare.netchem-station.com The reaction can be initiated by direct irradiation or through triplet sensitization, as seen in the conversion of barrelene to semibullvalene. wikipedia.org

For halogenated compounds, photolysis can induce the cleavage of carbon-halogen bonds. nih.gov Studies on halogenated aromatic 1,3-diketones have shown that photolysis can lead to the elimination of bromine or chlorine from the excited singlet (S1) or highly excited triplet (Tn) states, resulting in the formation of a dehalogenated product. nih.govresearchgate.net This dehalogenation proceeds through the formation of radical intermediates. nih.gov The generation of reactive halogen species (RHS) can also be initiated by the photolysis of suitable precursors in aqueous environments. researchgate.net Therefore, a plausible synthetic route for a halogenated diene could involve the photolysis of a more complex halogenated precursor, leading to a radical intermediate that rearranges or eliminates to yield the desired diene structure.

Table 1: Examples of Photochemical Rearrangements

Precursor Product Reaction Type
Barrelene Semibullvalene Di-π-methane Rearrangement
3,3-dimethyl-1,1,5,5-tetraphenyl-1,4-pentadiene 1-(2,2-diphenylvinyl)-1-methyl-2,2-diphenylcyclopropane Di-π-methane Rearrangement

Alkylation Reactions in the Construction of Diene Systems

Alkylation reactions are a powerful tool for forming the carbon skeleton of diene systems. One modern approach involves the metal-mediated alkylation of unactivated allylic alcohols with internal alkynes, which proceeds with allylic transposition to deliver stereodefined 1,4-dienes. nih.gov This method utilizes a titanium catalyst, such as Ti(Oi-Pr)4 or ClTi(Oi-Pr)3, to facilitate the convergent C-C bond formation. nih.gov For example, the coupling of 2-methyl-3-buten-2-ol with an internal alkyne can furnish a highly substituted 1,4-diene. nih.gov

Other advanced strategies include stereoselective syntheses of trisubstituted 1,3,5-trienes from 1,3-dienes via an aryl to alkenyl 1,4-palladium migration followed by a Heck sequence. nih.gov Additionally, multi-substituted 1,3-dienes can be constructed by the dienylation of various halides and bromides with homoallenylboronates, a method that provides access to branched 1,3-dienes with Z-selectivity. nih.gov

Table 2: Metal-Mediated Alkylation of Allylic Alcohols with Alkynes

Entry Allylic Alcohol Alkyne Yield (%) 1,4-Diene Product
1 2-methyl-3-buten-2-ol Diphenylacetylene 53% 2-methyl-5,5-diphenyl-1,4-pentadiene
2 (E)-2-methyl-3-penten-2-ol Diphenylacetylene 65% 3,6,6-trimethyl-1,1-diphenyl-1,4-heptadiene
3 (Z)-2-methyl-3-penten-2-ol Diphenylacetylene 71% 3,6,6-trimethyl-1,1-diphenyl-1,4-heptadiene

Data sourced from research on metal-mediated alkylation of unactivated allylic alcohols. nih.gov

Dehydration of Alcohols and Dehydrohalogenation of Organohalides

Classic elimination reactions are fundamental to the synthesis of alkenes and dienes.

Dehydration of Alcohols: The dehydration of alcohols to form alkenes is a process where a water molecule is eliminated upon heating in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.orggdckulgam.edu.in The reaction conditions, including temperature and acid concentration, depend on the structure of the alcohol, with tertiary alcohols dehydrating most easily. libretexts.orggdckulgam.edu.in To form conjugated dienes, the double dehydration of diols can be employed. jove.com A more recent, highly selective method involves the tBuOK/potassium 2,2-difluoroacetate-mediated 1,4-syn-dehydration of allylic alcohols to produce regio- and stereodefined conjugated dienes. nih.gov

Dehydrohalogenation of Organohalides: This elimination reaction involves the removal of a hydrogen halide (H-X) from an alkyl halide to yield an alkene, typically by heating with a strong base like alcoholic potassium hydroxide (KOH). algoreducation.comlibretexts.org To synthesize a diene, this reaction can be performed on substrates containing two leaving groups, such as dihaloalkanes. theorango.comunacademy.com For instance, reacting 1,3-dichloro-3-methylbutane with alcoholic KOH yields isoprene (2-methylbuta-1,3-diene). slideshare.net The reaction generally follows Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. algoreducation.com The mechanism can be either bimolecular (E2) or unimolecular (E1). algoreducation.com

Table 3: Comparison of Elimination Methodologies for Diene Synthesis

Method Substrate Type Reagents/Conditions Product Type
Dehydration Diols, Allylic Alcohols Strong acid (H2SO4, H3PO4), heat Dienes

Advanced Transition Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry increasingly relies on transition metal catalysts to form C-C bonds with high selectivity and efficiency. These methods are particularly useful for creating complex molecules like halogenated dienes.

Selective Suzuki Coupling for Chloroalkenes and Chlorodienes

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.orglibretexts.org It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the relative non-toxicity of its reagents. wikipedia.orglibretexts.org

This method has been adapted for the synthesis of chloroalkenes and chlorodienes. A straightforward, one-step approach involves the selective Suzuki reaction of 1,1-dichloroethylene or 1,2-dichloroethylene with alkenyl- or arylboronic acids. researchgate.net By carefully controlling the reaction conditions, it is possible to achieve a monocoupling reaction, yielding the corresponding chloroalkene or chlorodiene in good yields from commercially available starting materials. researchgate.net The general mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the final product and regenerate the catalyst. libretexts.org

Table 4: Representative Suzuki Coupling for Chlorodiene Synthesis

Halide Substrate Organoboron Reagent Catalyst System Product Type
1,2-Dichloroethylene Alkenylboronic acid Palladium complex + Base Chlorodiene
1,1-Dichloroethylene Arylboronic acid Palladium complex + Base Chloroalkene

This table illustrates the general principle of selective monocoupling described in the literature. researchgate.net

CpTiCl2-Catalyzed Cross-Coupling of Keto-Alkynes for Halogenated Conjugated Dienes

A novel strategy for synthesizing halogenated conjugated dienes involves a titanocene-catalyzed coupling reaction. Specifically, the CpTiCl2-catalyzed coupling of keto-alkynes in the presence of Me3SiBr/Et3N·HBr provides an efficient route to these structures. nih.govresearchgate.net This reaction can be used to form five-, six-, and seven-membered carbocycles and various heterocycles containing a brominated conjugate diene moiety. nih.govresearchgate.net

The products of this cyclization are highly reactive and can be used in subsequent reactions such as Diels-Alder, Suzuki, and Sonogashira couplings, allowing for the rapid construction of complex molecular architectures from simple acyclic keto-alkynes. nih.govresearchgate.net The catalyst, CpTiCl2, acts as a single-electron transfer agent, facilitating the intramolecular cyclization. zendy.io This methodology represents an important advance in creating functionalized cyclic systems with embedded halogenated dienes. nih.gov

Table 5: Overview of CpTiCl2-Catalyzed Diene Synthesis

Reactants Catalyst/Reagents Key Transformation Product
Acyclic Keto-Alkyne CpTiCl2, Me3SiBr/Et3N·HBr Intramolecular Cross-Coupling/Cyclization Cyclic Halogenated Conjugated Diene

This reaction provides access to various carbocyclic and heterocyclic structures. nih.govresearchgate.net


Palladium-Catalyzed Reactions for 1,4-Dienes

Palladium catalysis is a cornerstone in the synthesis of 1,4-dienes, offering high efficiency and selectivity. These reactions typically involve the cross-coupling of various organic substrates, enabling the formation of carbon-carbon bonds under mild conditions. A variety of palladium-catalyzed methods have been developed to synthesize 1,4-dienes, including the coupling of allylic and benzylic carbonates with organo[2-(hydroxymethyl)phenyl]dimethylsilanes, which tolerates various functional groups. organic-chemistry.org Another approach involves the microwave-assisted synthesis of 1,4-pentadienes through the cross-coupling of potassium vinyltrifluoroborates with allyl acetates. organic-chemistry.org

Recent advancements have focused on enhancing the stereoselectivity and regioselectivity of these reactions. For instance, Larionov and co-workers have reported a highly regio- and stereoselective catalytic synthesis of conjugated dienes using a sulfolene as a diene precursor. thieme-connect.com This method demonstrates excellent tolerance to a wide variety of aryl and alkenyl halides. thieme-connect.com Furthermore, palladium-catalyzed allylic C-H alkylation of 1,4-dienes provides direct access to 1,3-diene-containing products with high regio- and stereocontrol. researchgate.net This method is notable as it is the first catalytic allylic C-H alkylation that proceeds in the absence of sulfoxide ligands. researchgate.net

The choice of ligands, substrates, and reaction conditions plays a crucial role in the outcome of these reactions. For example, in situ generated palladium(0) nanoparticles catalyze an efficient cross-coupling of allyl acetates with aryl and vinyl siloxanes, leading to linear (E)-coupling products. organic-chemistry.org The table below summarizes various palladium-catalyzed methods for the synthesis of 1,4-dienes.

Substrate 1Substrate 2Catalyst SystemKey Features
Allylic/Benzylic CarbonatesOrgano[2-(hydroxymethyl)phenyl]dimethylsilanesPalladium catalystTolerates various functional groups organic-chemistry.org
Potassium VinyltrifluoroboratesAllyl AcetatesPalladium catalystMicrowave-assisted synthesis organic-chemistry.org
AlkenyltrifluoroboratesAllyl/Benzyl ChloridesPalladacycleCross-coupling reaction organic-chemistry.org
Aryl/Vinyl SiloxanesAllyl AcetatesIn situ generated Pd(0) nanoparticlesStereoselective, linear (E)-products organic-chemistry.org
1,4-DienesVarious NucleophilesPalladium catalystAllylic C-H alkylation researchgate.net

Dehydrogenative Homocoupling of Alkenyl Halides

Dehydrogenative homocoupling of alkenyl halides presents another effective strategy for the synthesis of dienes. This method involves the coupling of two alkenyl halide molecules, typically in the presence of a metal catalyst, to form a symmetrical diene. On-surface synthesis has emerged as a powerful technique for achieving stereoselective synthesis of dienes through dehalogenative homocoupling of terminal alkenyl bromides on a Cu(110) surface. tongji.edu.cnrsc.org This approach allows for the formation of specific cis-diene moieties, with the formation of a cis-form organometallic intermediate being key to the stereoselectivity. rsc.org

This on-surface strategy provides a facile and efficient method for the stereoselective synthesis of specific diene moieties and has the potential for constructing novel surface nanostructures. tongji.edu.cn The dehalogenative coupling generally yields higher selectivity and fewer by-products compared to dehydrogenative coupling due to the relative ease of C-X bond cleavage. tongji.edu.cn

Palladium complexes with pyridine-based ligands have also shown promise in the dehydrogenative coupling of simple olefins to produce dienes. digitellinc.com In this process, it is proposed that both olefins are activated in two separate steps. The reaction rate was found to increase linearly with the olefin concentration, suggesting that only one olefin is involved in the rate-limiting step. digitellinc.com

Modern Olefin Metathesis-Based Syntheses

Acyclic Diene Metathesis (ADMET) is a powerful polymerization technique used to synthesize polyenes from terminal dienes. wikipedia.orgadvancedsciencenews.com This step-growth condensation polymerization is driven by the release of volatile ethylene gas. wikipedia.orgadvancedsciencenews.com The resulting double bonds can have either cis or trans configurations, with the ratio depending on the monomer and catalyst used. wikipedia.org

ADMET has been instrumental in creating a wide variety of polymers with well-defined structures that would be difficult to prepare using traditional radical polymerization methods. wikipedia.orgrsc.org Examples include purely linear polyethylene and alternating and block copolymers. wikipedia.org The high functional group tolerance of ruthenium-catalyzed ADMET has been applied to the synthesis of new supramolecular structures. wikipedia.org

Recent developments in ADMET have focused on controlling the stereochemistry of the resulting polymers. A stereoretentive ADMET polymerization has been developed using dithiolate Ru carbenes combined with cis monomers, enabling the synthesis of all-cis polyesters, polycarbonates, polyethers, and polysulfites. nih.gov This method is characterized by low catalyst loadings and tolerance toward trans impurities. nih.gov The table below highlights key aspects of ADMET in polymer synthesis.

Catalyst TypeMonomer TypeKey FeatureResulting Polymer Structure
Schrock (Mo or W)Terminal DienesFirst successful ADMETHigh trans content polyenes wikipedia.org
Grubbs (Ru)Functionalized DienesHigh functional group toleranceDiverse polymer architectures wikipedia.org
Dithiolate Ru Carbenescis-DienesStereoretentiveAll-cis polyalkenamers nih.gov

Carbene and Carbenoid Chemistry in Halogenated Diene Formation

Alkylidene carbenes are highly reactive intermediates that can be generated and trapped in situ. researchgate.net Unlike many other carbenes, they exhibit high levels of selectivity without the need for a metal catalyst. researchgate.net These carbenes are typically generated from precursors such as α-silyl ketones. researchgate.net The reactivity of alkylidene carbenes includes intramolecular C-H insertion reactions and additions to alkenes to form cyclopropanes. researchgate.netacs.org

The generation method can influence the subsequent reactivity. For instance, α-hydroxyalkylidene carbenes, generated from the thermolysis of α,β-epoxy-N-aziridinylimines, undergo diastereotopic group selective 1,5 C-H insertion reactions. researchgate.net

Photolysis of certain precursors is a common method for generating carbenes. For example, photolysis of 1-(2-adamantylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene produces adamantylidenecarbene, which can then undergo dimerization to a cumulene or be trapped by alkenes in a stereospecific manner. acs.org

Diazo compounds are also versatile carbene precursors under photochemical conditions, often showing higher selectivity compared to thermal conditions. researchgate.net Light-induced reactions of diazo compounds can proceed through either carbene-based or radical-involved pathways to form cyclopropanes from alkenes. researchgate.net The self-reactions of singlet carbenes, such as CHF generated from the thermal dissociation of CH₂F₂, can be a source of radicals that initiate chain propagation reactions, influencing the decomposition kinetics of the parent molecule. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Methylhexa 1,5 Diene

Cycloaddition Reactions of the Diene System

Cycloaddition reactions are a powerful class of reactions for forming cyclic structures. The most well-known of these is the Diels-Alder reaction, which requires a conjugated diene. As an isolated diene, with its double bonds at positions 1 and 5 separated by a propyl chain, 2-Chloro-5-methylhexa-1,5-diene cannot undergo a Diels-Alder reaction .

However, its conjugated isomer, 2-Chloro-5-methylhexa-2,4-diene , is a suitable substrate for such reactions. The following sections will discuss the theoretical Diels-Alder reactivity of this conjugated isomer to fulfill the requested analysis.

In a Diels-Alder reaction, the regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comsigmaaldrich.com For the conjugated isomer, 2-Chloro-5-methylhexa-2,4-diene, the diene is substituted at the C2 position with a chlorine atom and at the C5 position (which is C4 of the conjugated system, assuming the chain is numbered to give the lowest locants to the double bonds) with a methyl group.

Chlorine at C2: The chlorine atom is an electron-withdrawing group via induction but can act as a weak electron-donating group through resonance.

Methyl at C4: The methyl group is an electron-donating group.

When reacting with an unsymmetrical dienophile (e.g., one bearing an electron-withdrawing group, EWG), the preferred orientation aligns the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile. chemistrysteps.com For a 2-substituted diene, this generally leads to the formation of the "para" (1,4-substituted) product as the major regioisomer. masterorganicchemistry.com The additional substituent at C4 would further influence this outcome based on its electronic effect.

The nature of the Diels-Alder reaction is classified based on the electronic character of the reactants, which is dictated by the interaction between their frontier molecular orbitals (FMOs). ijcrcps.comwikipedia.org

Normal Electron Demand: This is the most common type, occurring between an electron-rich diene and an electron-poor dienophile. ijcrcps.com The reaction of 2-Chloro-5-methylhexa-2,4-diene (which has electron-donating character from the methyl group) with a dienophile bearing a strong electron-withdrawing group (like maleic anhydride (B1165640) or acrolein) would proceed via this mechanism. The dominant interaction is between the HOMO of the diene and the LUMO of the dienophile. wikipedia.org

Inverse Electron Demand: This reaction occurs when an electron-poor diene reacts with an electron-rich dienophile. ijcrcps.comwikipedia.org If the diene were substituted with multiple strong electron-withdrawing groups and made to react with a dienophile bearing electron-donating groups (like an enol ether), this pathway would be favored. The primary interaction is between the LUMO of the diene and the HOMO of the dienophile.

Neutral Electron Demand: This occurs when either the diene or dienophile has both electron-donating and electron-withdrawing groups, or when both reactants are electronically neutral. The reactivity is lower, and selectivity can be poor.

FMO theory provides a powerful model for understanding the reactivity and selectivity in Diels-Alder reactions. total-synthesis.com The outcome is determined by the energy gap and orbital coefficient matching between the diene's HOMO and the dienophile's LUMO (for normal demand) or the diene's LUMO and the dienophile's HOMO (for inverse demand). ijcrcps.comwikipedia.org

For the hypothetical reaction of 2-Chloro-5-methylhexa-2,4-diene in a normal demand scenario:

HOMO of the Diene: The electron-donating methyl group at C4 will raise the energy of the HOMO, making the diene more reactive. The orbital coefficients of the HOMO will be largest at the terminal carbons (C1 and C4). The methyl group at C4 will increase the size of the orbital coefficient at C1, while the chlorine at C2 will have a more complex effect, influencing the coefficients at both C1 and C4.

LUMO of the Dienophile: An electron-withdrawing group on the dienophile lowers the energy of its LUMO and creates a large orbital coefficient on the carbon atom beta to the EWG.

Electronic Matching: The reaction proceeds to match the largest orbital coefficient of the diene's HOMO with the largest coefficient of the dienophile's LUMO, which dictates the regioselectivity. wikipedia.org This generally favors the formation of the "para" and "ortho" isomers over the "meta" isomer. masterorganicchemistry.com

Rhodium(I)-Catalyzed [3+2] and [4+3] Carbocyclisation Reactions

There is no available scientific literature describing the use of this compound as a substrate in Rhodium(I)-catalyzed [3+2] or [4+3] carbocyclization reactions. General methodologies for these types of cycloadditions exist for other dienes and allenes, often leading to the formation of five- and seven-membered ring systems, respectively. acs.orgnih.govrsc.org These reactions are powerful tools in organic synthesis for constructing complex cyclic molecules. acs.orgrsc.orgnih.gov However, the specific application of these methods to this compound, and the potential influence of its chloro and methyl substituents on the reaction outcome, have not been reported.

Polymerization Behavior and Related Mechanistic Aspects

Comprehensive searches for the polymerization of this compound under various conditions have not yielded any specific studies. The following subsections address the absence of data for this particular monomer in established polymerization methodologies.

No research has been published on the stereospecific polymerization of this compound. Stereospecific polymerization of conjugated dienes, often employing Ziegler-Natta or other organometallic catalysts, is a critical area of polymer science for producing materials with controlled microstructures (e.g., cis-1,4, trans-1,4, or 1,2-enchainment), which in turn dictates their physical properties. orgoreview.comgiulionatta.itlibretexts.org

There are no studies available that investigate the influence of different organometallic catalysts or ligand designs on the regio- and stereoselectivity of this compound polymerization. For other dienes, the choice of metal (e.g., cobalt, nickel, neodymium) and the electronic and steric properties of the surrounding ligands are known to have a profound impact on the resulting polymer's stereochemistry and molecular weight. researchgate.netacs.orgresearchgate.net

The potential for this compound to undergo living polymerization has not been explored in the scientific literature. Living polymerizations, characterized by the absence of chain termination or transfer, allow for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices, as well as the creation of block copolymers. researchgate.netwikipedia.org While this has been achieved for other dienes using various catalytic systems, no such data exists for this compound. researchgate.netwikipedia.org

No literature is available on the anionic polymerization of this compound. Anionic polymerization, often initiated by organolithium compounds, is a common method for producing well-defined polymers from dienes like butadiene and isoprene. wikipedia.orgrsc.orgnih.govkglmeridian.com The presence of a chloro-substituent on the diene could potentially complicate this type of polymerization, but no research has been conducted to investigate this for this compound.

There are no published reports on the use of this compound as a monomer in Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a step-growth condensation polymerization that is tolerant of many functional groups and is used to create a wide range of unsaturated polymers and polyolefins after hydrogenation. nih.govacs.orgwikipedia.orgresearchgate.net The mechanism involves the formation of a metal-alkylidene complex, typically with a ruthenium or molybdenum catalyst, and the release of a small volatile molecule like ethylene. wikipedia.org The compatibility of the vinyl chloride moiety in this compound with common ADMET catalysts has not been investigated.

Acyclic Diene Metathesis (ADMET) Polymerization Mechanisms

Stereoretentive ADMET for Polyalkenamer Synthesis

The synthesis of polyalkenamers with specific stereochemistries (cis or trans) along the polymer backbone is crucial as it significantly influences the material's thermal and mechanical properties. Stereoretentive ADMET allows for the control of this stereochemistry. While the direct ADMET polymerization of this compound is not extensively documented in the reviewed literature, the principles of stereoretentive ADMET using functionalized dienes are well-established. nih.govorganicchemistrytutor.com

The mechanism of ADMET involves the reaction of a terminal diene with a metal alkylidene catalyst. wikipedia.org The choice of catalyst is paramount in controlling the stereochemistry of the resulting double bonds in the polymer chain. nih.gov For instance, specific ruthenium-based catalysts have been shown to exhibit high cis-selectivity in the ADMET polymerization of various α,ω-dienes. nih.gov This stereocontrol is achieved through kinetic control of the metathesis process. nih.gov It is reasonable to infer that with the appropriate selection of a stereoselective catalyst, the ADMET polymerization of this compound could lead to polyalkenamers with a high degree of stereoretention, allowing for the synthesis of polymers with tailored properties.

Control of Cis/Trans Alkene Content in Polymer Backbones

The ability to control the ratio of cis to trans double bonds in the backbone of polyalkenamers is a key advantage of modern ADMET chemistry. The exact cis/trans ratio is dependent on both the monomer structure and the catalyst used. masterorganicchemistry.com Research has demonstrated that by carefully selecting the catalyst and reaction conditions, the cis/trans content of polymers can be precisely tuned. nih.gov For example, certain cyclometalated Ru catalysts can produce polymers with up to 99% cis content. nih.gov

In the context of this compound, the presence of the chloro and methyl substituents would likely influence the stereochemical outcome of the polymerization. The steric and electronic effects of these substituents could favor the formation of one isomer over the other. By employing a library of catalysts with varying steric and electronic properties, it would be possible to systematically investigate and control the cis/trans alkene content in the resulting poly(this compound). This level of control would enable the fine-tuning of the polymer's physical properties, such as its glass transition temperature and crystallinity.

Copolymerization Studies with Other Monomers

Copolymerization is a valuable strategy for modifying the properties of polymers. By incorporating different monomers into the polymer chain, a wide range of materials with tailored characteristics can be produced. While specific studies on the copolymerization of this compound were not found in the reviewed literature, general principles of diene copolymerization can be applied.

For instance, conjugated dienes, which share some structural similarities with the 1,3-diene that could potentially be formed from this compound under certain conditions, have been successfully copolymerized with various vinyl monomers. The reactivity ratios of the monomers, which describe the relative reactivity of a growing polymer chain ending in one monomer towards the same or the other monomer, are crucial in determining the final copolymer composition and sequence distribution.

Other Significant Transformation Pathways

Beyond polymerization, the diene moieties in this compound are susceptible to a variety of other chemical transformations, including oxidative reactions, thermal rearrangements, and intramolecular cyclizations.

Oxidative Reactions of the Diene Moieties (e.g., Ozonolysis)

Ozonolysis is a powerful oxidative cleavage reaction that breaks carbon-carbon double bonds and replaces them with carbon-oxygen double bonds. nih.gov When an alkene is treated with ozone, it forms an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. masterorganicchemistry.com Subsequent workup of the ozonide with either a reductive or oxidative agent yields different products. Reductive workup typically produces aldehydes or ketones, while oxidative workup yields carboxylic acids. masterorganicchemistry.com

The ozonolysis of this compound would be expected to cleave both double bonds. The products of this reaction would depend on the workup conditions.

Reductive Workup (e.g., with dimethyl sulfide (B99878) or zinc):

Cleavage of the C1-C2 double bond would be expected to yield formaldehyde (B43269) and a chlorinated ketone.

Cleavage of the C5-C6 double bond would likely produce acetone (B3395972) (propan-2-one).

Oxidative Workup (e.g., with hydrogen peroxide):

Cleavage of the C1-C2 double bond would be expected to yield formaldehyde, which would be further oxidized to formic acid, and a chlorinated ketone.

Cleavage of the C5-C6 double bond would produce acetone.

The presence of the chlorine atom on the double bond may influence the reactivity towards ozone, as halogen substitution can affect the electron density of the alkene. mdpi.com

Table 1: Predicted Ozonolysis Products of this compound

Double BondReductive Workup ProductsOxidative Workup Products
C1=C2Formaldehyde, Chlorinated KetoneFormic Acid, Chlorinated Ketone
C5=C6AcetoneAcetone

Thermal Rearrangements of Unsaturated Systems

Unsaturated systems like this compound can undergo thermal rearrangements, which are isomerizations that occur upon heating. One of the most well-known thermal rearrangements of 1,5-dienes is the Cope rearrangement, a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement. masterorganicchemistry.comwikipedia.org This reaction is typically reversible and proceeds through a cyclic, six-membered transition state. masterorganicchemistry.com The position of the equilibrium is determined by the relative thermodynamic stabilities of the starting diene and the rearranged product. organicchemistrytutor.com

For this compound, a Cope rearrangement would involve the breaking of the C3-C4 bond and the formation of a new bond between C1 and C6, with a corresponding shift in the positions of the double bonds. The presence of substituents on the diene backbone can significantly influence the facility and direction of the Cope rearrangement. The chlorine atom and the methyl groups on this compound would play a crucial role in the thermodynamics of this potential rearrangement. While specific studies on the thermal rearrangement of this particular compound are not prevalent in the literature, the principles of the Cope rearrangement suggest it is a plausible transformation under thermal conditions. jk-sci.com Another class of relevant thermal reactions are electrocyclic reactions, which involve the formation of a ring from a conjugated system upon heating. masterorganicchemistry.comlibretexts.orglibretexts.org While this compound is not a conjugated diene, isomerization or other reactions could potentially lead to conjugated intermediates that could then undergo electrocyclic ring closure.

Intramolecular Cyclization Processes

The presence of two double bonds in this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of cyclic compounds. These reactions can be promoted by various catalysts or reagents. For example, transition metal catalysts, such as those based on iridium or palladium, are known to catalyze the cyclization of α,ω-dienes. nih.gov

Chlorine-induced cyclizations of polyenes are also a known class of reactions. nih.gov In the case of this compound, the existing chlorine atom could potentially participate in or influence a cyclization cascade, although the direct initiation of cyclization by the vinylic chloride is less common than with allylic or alkyl halides. More likely, an external electrophile could add to one of the double bonds, generating a carbocation that is then trapped by the other double bond to form a cyclic product. The regioselectivity of such a cyclization would be influenced by the relative stability of the intermediate carbocations.

Computational and Theoretical Studies on 2 Chloro 5 Methylhexa 1,5 Diene

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and geometric features of molecules, forming the foundation for predicting their chemical behavior.

Density Functional Theory (DFT) stands as a primary workhorse in computational chemistry for studying molecules and materials, offering a balance between accuracy and computational cost. youtube.com It is particularly effective for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies. For 2-Chloro-5-methylhexa-1,5-diene, DFT methods like the B3LYP hybrid functional combined with basis sets such as 6-311+G(d,p) can be employed to model its behavior in various chemical transformations, including cycloaddition reactions. nih.gov

The feasibility of a potential reaction, such as a Diels-Alder cycloaddition, can be assessed by calculating the change in Gibbs free energy (ΔG). nih.gov DFT allows for the mapping of the potential energy surface, identifying the transition state structure, and determining the activation energy required for the reaction to proceed. researchgate.netnih.gov For instance, the global electron density transfer (GEDT) at the transition state can indicate the extent of charge transfer during the reaction. nih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound

SpeciesRelative Electronic Energy (kcal/mol)Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)
Reactants0.0-
Transition State+25.5+35.0
Products-15.0-
Note: Data are hypothetical and for illustrative purposes to show the application of DFT. Calculations could be performed using a functional like B3LYP/6-311+G(d,p).

Ab initio calculations, which are based on first principles without empirical parameters, provide a higher level of theoretical accuracy. elsevierpure.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered gold standards for obtaining precise energetic and geometric data for molecules, including halogenated compounds. nih.govresearchgate.net These methods are vital for benchmarking results from less computationally expensive DFT calculations. nih.gov

For certain complex chemical processes, particularly those involving bond breaking/formation or electronically excited states, single-reference methods like DFT or CCSD(T) may be inadequate. In such cases, multireference methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method, for example, is essential for correctly describing the electronic structure of transition states or diradical intermediates that might occur in pericyclic reactions of 1,5-dienes, such as the Cope rearrangement. researchgate.net Further accuracy can be achieved by applying multireference second-order perturbation theory (MRMP2) to the CASSCF wavefunction.

Table 2: Comparison of Quantum Chemical Methods for Analyzing this compound

MethodDescriptionTypical ApplicationRelative Cost
DFT (e.g., B3LYP) Balances accuracy and cost by approximating the exchange-correlation energy.Geometry optimization, reaction mechanism screening. nih.govLow-Medium
MP2 Adds electron correlation to the Hartree-Fock result via perturbation theory.High-accuracy geometry and energy calculations. nih.govMedium-High
CCSD(T) High-level coupled-cluster method; often called the "gold standard."Benchmarking energetic data. nih.govHigh
CASSCF Multireference method for systems with strong static correlation.Bond breaking, transition states, excited states. researchgate.netVery High

Electronic Structure Analysis

The arrangement and energy of electrons within the molecule dictate its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mit.edu The energy and symmetry of these orbitals are key to predicting the feasibility and outcome of reactions like the Diels-Alder cycloaddition. wikipedia.org

In this compound, the substituents significantly influence the FMOs:

Chloro Group (Cl): As an electron-withdrawing group, it lowers the energy of both the HOMO and LUMO. wikipedia.org

Methyl Group (CH₃): As an electron-donating group, it raises the energy of both the HOMO and LUMO. wikipedia.org

The reactivity in a potential Diels-Alder reaction depends on the energy gap between the diene's HOMO and the dienophile's LUMO (for normal electron demand reactions) or the diene's LUMO and the dienophile's HOMO (for inverse electron demand reactions). nih.govjove.com A smaller HOMO-LUMO gap facilitates the reaction by promoting more effective orbital interaction. jove.comijcrcps.com The combined electronic effects of the chloro and methyl groups in this compound will determine its specific reactivity profile with different dienophiles.

Table 3: Hypothetical FMO Energies and Gaps for a Diels-Alder Reaction

MoleculeHOMO Energy (eV)LUMO Energy (eV)Normal Demand Gap (eV) (LUMOdienophile - HOMOdiene)Inverse Demand Gap (eV) (LUMOdiene - HOMOdienophile)
This compound -9.05+0.85--
Maleic Anhydride (B1165640) (Dienophile) -11.85-1.407.6512.70
Note: Data are hypothetical and for illustrative purposes. The smaller "Normal Demand Gap" suggests this reaction would proceed via a normal electron demand pathway.

The presence of a highly electronegative chlorine atom attached to the diene backbone induces significant molecular polarization. This creates a permanent dipole moment and leads to an uneven distribution of electron density across the molecule. In this process, known as charge transfer, one atom gains a partial negative charge while another acquires a partial positive charge. vedantu.com

This polarization is critical in intermolecular interactions. The electron-deficient regions of this compound can interact with Lewis bases, while the electron-rich chlorine atom can participate in interactions like halogen bonding. wikipedia.orgbit.edu.cn Such charge-transfer phenomena can influence the molecule's solvation, its aggregation behavior, and the regioselectivity of its reactions. Theoretical methods like Natural Bond Orbital (NBO) analysis can be used to quantify the partial atomic charges and study these effects in detail.

Table 4: Illustrative Partial Atomic Charges from a Hypothetical NBO Analysis

Atom in this compoundHypothetical Partial Charge (a.u.)
C1 (of C=C-Cl)+0.05
C2 (of C=C-Cl)-0.15
Cl-0.10
C5 (of C=C-CH₃)-0.12
C6 (of C=C-CH₃)+0.03
Note: Data are hypothetical, illustrating the electron-withdrawing effect of Cl and the electron-donating effect of the methyl group, leading to polarization.

For this compound, the π-electrons are delocalized over the C1 to C4 carbon atoms. The stability gained from this delocalization can be quantified theoretically by comparing the calculated heat of hydrogenation of the conjugated diene to that of a hypothetical non-conjugated isomer, such as 2-chloro-5-methylhexa-1,4-diene. The difference in these values represents the conjugation stabilization energy. Molecular orbital theory explains this stability by showing that the combination of p-orbitals in a conjugated system creates bonding molecular orbitals that are lower in energy than those in an isolated alkene. libretexts.org

Table 5: Illustrative Comparison of Calculated Heats of Hydrogenation

CompoundSystem TypeCalculated Heat of Hydrogenation (kJ/mol)Conjugation Stabilization Energy (kJ/mol)
This compound Conjugated-23021
2-Chloro-5-methylhexa-1,4-diene Isolated-251N/A
Note: Data are hypothetical, based on the principle that conjugated dienes are more stable and thus have a lower heat of hydrogenation than corresponding isolated dienes. libretexts.orglibretexts.org

Computational Modeling of Reaction Pathways

Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms of molecules like this compound. Through the application of theoretical models, it is possible to map potential energy surfaces, characterize transient species, and predict kinetic and thermodynamic parameters, offering insights that are often difficult to obtain through experimental means alone.

Prediction of Dehalogenation Mechanisms

The removal of the chlorine atom from this compound is a critical reaction pathway that significantly influences its subsequent chemical behavior. Computational modeling can predict the viability of different dehalogenation mechanisms, primarily focusing on the formation of either radical or cationic intermediates. The chlorine atom is in an allylic position, which suggests that intermediates formed upon its removal will be stabilized by resonance. libretexts.orgyoutube.com

Theoretical studies would typically model two primary pathways:

Homolytic Cleavage: This pathway involves the breaking of the C-Cl bond to form an allylic radical and a chlorine radical. The stability of the resulting allylic radical, which is delocalized over the adjacent double bond, makes this a plausible mechanism, particularly under thermal or photochemical conditions. youtube.comyoutube.com

Heterolytic Cleavage: This pathway involves the departure of a chloride ion (Cl⁻) to form an allylic carbocation. The stability of this carbocation is also enhanced by resonance. This mechanism is often favored in polar solvents or in the presence of Lewis acids.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the bond dissociation energy (BDE) of the C-Cl bond and the activation energies (ΔE‡) for both homolytic and heterolytic cleavage. By comparing these energetic barriers, the most likely dehalogenation mechanism under specific conditions can be predicted.

Table 1: Calculated Activation Energies for Competing Dehalogenation Pathways

Pathway Intermediate Computational Method Calculated ΔE‡ (kcal/mol)
Homolytic Cleavage Allylic Radical B3LYP/6-311+G(d,p) 45.8
Heterolytic Cleavage Allylic Carbocation B3LYP/6-311+G(d,p) 62.3

Note: Data are hypothetical and for illustrative purposes.

The results from such modeling would indicate the preferred pathway for dehalogenation, guiding the selection of experimental conditions to favor a desired reactive intermediate.

Transition State Characterization for Cycloaddition Reactions

As a diene, this compound can participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. numberanalytics.comnih.gov Computational modeling is crucial for understanding the intricate details of these reactions, including their stereoselectivity and regioselectivity. The characterization of the transition state (TS) is a central goal of these theoretical studies. nih.govrsc.org

For a Diels-Alder reaction, for instance between this compound and a dienophile like acrylonitrile, computational analysis can distinguish between a concerted mechanism and a stepwise mechanism involving a diradical intermediate. nih.gov DFT calculations are used to locate the geometries of the transition states and calculate their corresponding activation barriers. rsc.org

Key parameters characterized in a cycloaddition transition state include:

Activation Energy (ΔG‡): Determines the reaction rate. Lower barriers indicate faster reactions.

Geometry: The lengths of the newly forming bonds. In a concerted TS, both bonds form simultaneously, whereas in a stepwise TS, one bond forms first.

Stereochemistry: The relative energies of endo and exo transition states predict the stereochemical outcome of the reaction.

Table 2: Characterization of a Hypothetical Diels-Alder Transition State

Parameter Value Description
Reaction Type [4+2] Cycloaddition This compound + Acrylonitrile
Computational Level M06-2X/6-31G(d) A common DFT functional for kinetics. nih.gov
ΔG‡ (endo) 28.5 kcal/mol Activation free energy for the endo pathway.
ΔG‡ (exo) 30.1 kcal/mol Activation free energy for the exo pathway.
Forming C-C Bond 1 2.15 Å Length of the first forming sigma bond in the TS.
Forming C-C Bond 2 2.18 Å Length of the second forming sigma bond in the TS.

Note: Data are hypothetical and for illustrative purposes.

These computational results can predict whether the reaction is feasible and which isomeric product is likely to be favored, providing predictive power that is invaluable for synthetic planning. rsc.org

Estimation of Mechanistic Parameters for Gas-Phase Reactions (e.g., Ozone Reactions)

In atmospheric chemistry, understanding the gas-phase reactions of volatile organic compounds is critical. Computational methods can estimate key mechanistic parameters for the reaction of this compound with atmospheric oxidants like ozone (O₃). The reaction of ozone with alkenes proceeds via electrophilic addition to the carbon-carbon double bond, forming a primary ozonide that quickly decomposes. acs.orgnih.gov

Since this compound has two distinct double bonds, computational modeling can predict the site of initial ozone attack. This is achieved by calculating the activation energy barriers for ozone addition to each double bond. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group will influence the electron density of the π-systems and thus their reactivity.

Note: Data are hypothetical and for illustrative purposes, based on typical values for substituted alkenes. acs.org

These estimated parameters are vital for atmospheric models that predict the lifetime and environmental impact of the compound.

Electronic Structure of Carbenoid Intermediates

Carbenoids are reactive intermediates that exhibit carbene-like reactivity. A carbenoid could potentially be generated from this compound, for example, through α-elimination (dehydrochlorination). Computational chemistry is essential for characterizing the electronic structure of such a transient species. mdpi.com

The key questions addressed by computational modeling include:

Multiplicity: Determining whether the ground state of the carbenoid is a singlet (with a pair of non-bonding electrons in one orbital) or a triplet (with two unpaired electrons in different orbitals). This dictates its reactivity.

Geometry: Optimizing the molecular structure of the intermediate, including bond lengths and angles around the carbenoid carbon.

Electron Distribution: Using methods like Natural Bond Orbital (NBO) analysis to understand the charge distribution and orbital interactions, which reveals the electrophilic or nucleophilic nature of the carbenoid center.

The presence of the chlorine atom can significantly influence the electronic properties and stability of the carbenoid through its inductive and resonance effects.

Table 4: Computed Properties of a Hypothetical Carbenoid Intermediate

Property Singlet State Triplet State
Relative Energy (kcal/mol) 0.0 +12.5
Geometry at Carbene Center Bent Linear
NBO Charge on Carbene C +0.15 e -0.05 e
HOMO-LUMO Gap 2.8 eV 1.9 eV

Note: Data are hypothetical and for illustrative purposes.

Understanding the electronic structure is fundamental to predicting the subsequent reactions of the carbenoid, such as intramolecular cyclopropanation across one of the double bonds or intermolecular reactions.

Advanced Spectroscopic Characterization Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules like 2-Chloro-5-methylhexa-1,5-diene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon skeleton and the placement of protons can be constructed.

¹H NMR and ¹³C NMR for Primary Structural Elucidation

While specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be reliably predicted based on data from analogous compounds such as 2-chloropropene, 2-chloro-1,3-butadiene, and other substituted dienes.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The vinylic protons on the C1 carbon (H₂C=C(Cl)-) would appear in the downfield region, typically between 5.0 and 6.0 ppm, due to the deshielding effect of the double bond and the electronegative chlorine atom. The allylic protons on C3 and C4 would likely resonate in the range of 2.2-2.8 ppm. The methyl protons on the C5-methyl group would appear further upfield, around 1.7 ppm, characteristic of a methyl group attached to a double bond. Finally, the terminal vinylic protons on C6 would also be in the olefinic region, around 4.7-5.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a direct look at the carbon backbone. The carbon atom bearing the chlorine (C2) is expected to be significantly downfield, likely in the 130-140 ppm range. The other sp² hybridized carbons of the double bonds (C1, C5, and C6) would also appear in the downfield region, typically from 110 to 145 ppm. The sp³ hybridized carbons of the methylene (B1212753) groups (C3 and C4) would be found in the upfield region, generally between 20 and 40 ppm. The methyl carbon (attached to C5) would be the most upfield signal, expected around 18-25 ppm. docbrown.info

A summary of the predicted chemical shifts is presented in the table below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C15.0 - 5.5115 - 125
C2-130 - 140
C32.2 - 2.530 - 40
C42.5 - 2.825 - 35
C5-140 - 145
C64.7 - 5.0110 - 115
C5-CH₃1.7 - 1.918 - 25

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made from one-dimensional NMR and to elucidate the through-bond and through-space connectivities, two-dimensional NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This would definitively link the proton and carbon assignments, for example, confirming which proton signals correspond to the vinylic, allylic, and methyl groups by their correlation to the respective carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the connectivity along the carbon chain by observing correlations between adjacent protons (e.g., between the protons on C4 and C6). While this molecule does not have stereocenters that would lead to cis/trans isomerism in the traditional sense, NOESY can still provide valuable insights into the preferred conformation of the molecule in solution. jeol.com The HSQC-NOESY technique can be particularly useful in resolving overlapping signals and providing clear correlations. jeol.com

Chemical Shift Analysis in Chlorinated Unsaturated Hydrocarbons

The presence of a chlorine atom on a double bond has a significant impact on the chemical shifts of nearby nuclei. The electronegativity of chlorine causes a deshielding effect, shifting the signals of adjacent protons and carbons to a higher chemical shift (downfield). In the case of this compound, the vinylic protons on C1 and the carbon atom C2 are most affected by the chlorine atom. This effect is a key diagnostic feature in the NMR spectra of chlorinated unsaturated hydrocarbons. The influence of the chlorine atom diminishes with distance, so protons and carbons further away from the C-Cl bond will experience less of a downfield shift.

Application in Determining Polymer Microstructure and Cis/Trans Ratios

While there is no specific information available on the polymerization of this compound, NMR spectroscopy is a powerful tool for analyzing the microstructure of polymers derived from diene monomers. If this compound were to be polymerized, ¹H and ¹³C NMR would be crucial for determining the regiochemistry and stereochemistry of the resulting polymer chain. For instance, NMR could distinguish between 1,2- and 1,4-addition polymerization pathways and quantify the ratio of these units in the polymer. Furthermore, in the case of 1,4-addition, NMR could determine the ratio of cis and trans double bonds within the polymer backbone, which would significantly influence the physical properties of the material.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint." For this compound, the IR spectrum would be expected to show several key absorption bands that confirm the presence of its functional groups. libretexts.orgspectroscopyonline.comorgchemboulder.com

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
C-H (sp²)3010 - 3100Stretch
C-H (sp³)2850 - 2960Stretch
C=C1640 - 1680Stretch
C-Cl600 - 800Stretch

The presence of bands just above 3000 cm⁻¹ would indicate the sp² C-H stretches of the double bonds, while bands just below 3000 cm⁻¹ would correspond to the sp³ C-H stretches of the methylene and methyl groups. libretexts.orgspectroscopyonline.comorgchemboulder.com The C=C stretching vibrations would appear in the 1640-1680 cm⁻¹ region. libretexts.orgspectroscopyonline.comorgchemboulder.com A key feature would be the C-Cl stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (C₇H₁₁Cl), the molecular ion peak (M⁺) in the mass spectrum would be a crucial piece of evidence. nih.gov

A characteristic feature of chlorine-containing compounds in mass spectrometry is the presence of an M+2 peak. libretexts.orgyoutube.com This is due to the natural isotopic abundance of chlorine, which exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). pressbooks.pub Therefore, the mass spectrum of this compound would show two molecular ion peaks: one for the molecule containing ³⁵Cl and another, approximately one-third the intensity, for the molecule containing ³⁷Cl, at two mass units higher. libretexts.orgyoutube.com

Ion Expected m/z Relative Abundance
[C₇H₁₁³⁵Cl]⁺130~100%
[C₇H₁₁³⁷Cl]⁺132~32%

The fragmentation pattern would likely involve the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•), leading to fragment ions that can provide further structural information. High-resolution mass spectrometry (HR-MS) could be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of the molecule. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. This capability is rooted in the fact that the masses of individual isotopes are not exact integers.

For this compound, the molecular formula is C7H11Cl. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and chlorine (³⁵Cl = 34.968853 Da), the theoretical monoisotopic mass can be calculated with high precision. The calculated exact mass for the [M]⁺ ion of this compound is approximately 130.0549280 Da. nih.govnih.gov

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). When a sample of this compound is analyzed, the instrument would detect an ion at an m/z value extremely close to the calculated theoretical mass. This high accuracy allows for the unambiguous confirmation of the elemental formula, as other potential formulas with a nominal mass of 130 would have significantly different exact masses.

The characteristic isotopic pattern of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, provides further confirmation. HRMS can resolve the [M]⁺ and [M+2]⁺ isotopic peaks, and the measured mass difference and intensity ratio would align with the theoretical values for a compound containing one chlorine atom.

Table 1: Theoretical vs. Experimental Mass Data for this compound

IonTheoretical m/zTypical Experimental m/z (HRMS)Mass Accuracy (ppm)
[C7H11³⁵Cl]⁺130.05493130.05490< 5
[C7H11³⁷Cl]⁺132.05198132.05195< 5

This is an interactive data table based on theoretical calculations for illustrative purposes.

Applications and Advanced Materials Science Utilizing 2 Chloro 5 Methylhexa 1,5 Diene Motifs

Development of Novel Polymeric Materials

Creation of Functional Polycarbonates, Polyethers, and Polysulfites

While direct research detailing the use of 2-Chloro-5-methylhexa-1,5-diene in the synthesis of functional polycarbonates, polyethers, and polysulfites is not extensively documented in publicly available literature, the structural motifs of this compound suggest potential applications in polymer chemistry. Functionalized dienes are valuable monomers for introducing specific properties into polymer backbones.

Polycarbonates: The synthesis of functional polycarbonates can be achieved through the ring-opening polymerization of functionalized cyclic carbonates. rsc.org In principle, This compound could be chemically modified to form a cyclic carbonate monomer. The presence of the chloro- and methyl- groups could impart unique solubility and thermal properties to the resulting polycarbonate. The diene functionality also offers a site for post-polymerization modification via reactions like thiol-ene click chemistry, allowing for the attachment of various functional groups. rsc.org

Polyethers: Acyclic diene metathesis (ADMET) polymerization is a powerful method for synthesizing polyethers from α,ω-diene monomers. acs.org Although This compound is not an α,ω-diene, it could potentially undergo copolymerization with suitable α,ω-diene monomers to incorporate its chloro-methyl-diene unit into a polyether chain. This would introduce functionality along the polymer backbone, potentially influencing its physical and chemical properties.

Polysulfites: The synthesis of polysulfites can be achieved through the reaction of sulfur dioxide with dienes. While specific studies with This compound are not reported, the general reaction mechanism involves the formation of a cyclic sulfone, which can then undergo ring-opening polymerization. The substituents on the diene, in this case, the chloro and methyl groups, would be expected to influence the polymerization process and the properties of the resulting polysulfite.

The table below summarizes the general approaches for synthesizing these polymers using diene monomers, highlighting the potential, though currently theoretical, role of This compound .

Polymer TypeGeneral Synthetic Approach with DienesPotential Role of this compound
Functional Polycarbonates Ring-opening polymerization of cyclic carbonates derived from diols. rsc.orgChemical modification to a diol, followed by conversion to a cyclic carbonate monomer for subsequent polymerization.
Functional Polyethers Acyclic diene metathesis (ADMET) polymerization of α,ω-dienes. acs.orgCopolymerization with α,ω-dienes to incorporate its unique structure into the polymer chain.
Polysulfites Reaction of dienes with sulfur dioxide to form polysulfites.Direct copolymerization with sulfur dioxide to yield a functionalized polysulfite.

Generation of Antioxidant Oligomers from Diene Precursors

The generation of antioxidant oligomers from This compound has not been specifically reported in scientific literature. However, the synthesis of oligomers with antioxidant properties from various phenolic and diene-based monomers is a known strategy. mdpi.comnih.gov Phenolic compounds are well-known for their antioxidant activity, and their polymerization can lead to materials with enhanced radical scavenging capabilities. nih.gov

While This compound is not a phenolic compound, its diene structure offers possibilities for creating oligomers that could either be functionalized with antioxidant moieties or possess inherent, albeit likely modest, antioxidant activity. The polymerization of dienes can lead to the formation of oligomers with residual double bonds, which can be susceptible to oxidation and thus act as radical scavengers. libretexts.org

A potential, though hypothetical, pathway to antioxidant oligomers could involve the copolymerization of This compound with a phenolic monomer. This would incorporate the structural features of the diene into an oligomer with inherent antioxidant properties derived from the phenolic units.

The following table outlines general methods for producing antioxidant oligomers and speculates on how This compound could theoretically be utilized.

Approach to Antioxidant OligomersGeneral PrincipleHypothetical Application of this compound
Enzymatic Polymerization of Phenols Enzymes like laccase or peroxidase are used to polymerize phenolic compounds into antioxidant oligomers. nih.govNot directly applicable, but could be a comonomer in a copolymerization with a phenolic monomer.
Radical Polymerization of Dienes Dienes can be polymerized via radical mechanisms to form oligomers. The resulting unsaturation can exhibit some radical scavenging ability. libretexts.orgDirect oligomerization to produce a material with some, likely limited, antioxidant potential due to its unsaturation.
Copolymerization with Antioxidant Monomers Copolymerizing a monomer of interest with a known antioxidant monomer to impart antioxidant properties to the resulting oligomer. mdpi.comCopolymerization with a phenolic or other antioxidant-containing monomer to create a functional oligomer.

Role in Catalysis and Ligand Design

Chiral Diene Ligands in Asymmetric Catalysis

Chiral diene ligands have become increasingly important in the field of asymmetric catalysis, particularly in rhodium-catalyzed reactions. nih.govugent.beacs.org These ligands can coordinate to a metal center, creating a chiral environment that enables the enantioselective synthesis of a wide range of molecules. acs.orgsigmaaldrich.comorganic-chemistry.org

While there are no specific reports on the synthesis of chiral diene ligands from This compound , its structure presents a viable, though theoretical, starting point for the creation of novel acyclic chiral diene ligands. The synthesis of acyclic chiral dienes is an area of growing interest. thieme-connect.com

A hypothetical synthetic route could involve an enantioselective reaction at one of the double bonds of This compound , for example, through an asymmetric epoxidation or dihydroxylation. Subsequent chemical modifications of the resulting chiral intermediate could lead to a novel chiral diene ligand. The presence of the chloro and methyl groups could influence the steric and electronic properties of the resulting ligand, potentially leading to unique reactivity and selectivity in catalytic applications.

The table below presents selected examples of rhodium-catalyzed asymmetric reactions using known chiral diene ligands, illustrating the types of transformations where a ligand derived from This compound could hypothetically be employed.

Reaction TypeCatalyst System (General)Product TypeEnantioselectivity (ee)
1,4-Addition of Arylboronic Acids Rh(I) / Chiral Diene LigandChiral 3,3-diaryl-2-cyanopropanoatesUp to 99% acs.org
1,4-Addition to Cyclic Enones Rh(I) / Chiral Diene LigandChiral β-substituted cyclic ketonesUp to 96% ugent.be
Arylation of N-Tosylarylimines Rh(I) / Chiral Diene LigandChiral diarylmethylamines90-96% organic-chemistry.org

Future Perspectives and Emerging Research Directions

Sustainable and Green Synthetic Routes for Halogenated Dienes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a compound like 2-Chloro-5-methylhexa-1,5-diene, future research would undoubtedly prioritize sustainable and green synthetic routes, moving away from traditional methods that may involve hazardous reagents or produce significant waste.

Key areas of exploration would include:

Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. For halogenated dienes, this could involve catalytic additions of chlorine to a diene precursor, minimizing the formation of byproducts. nih.govnih.gov

Use of Greener Solvents: Replacing conventional chlorinated solvents, which are often toxic and environmentally persistent, with greener alternatives such as water, ionic liquids, or supercritical fluids. nih.gov The choice of solvent can significantly impact reaction efficiency and the environmental footprint of the synthesis. nih.gov

Catalytic Approaches: Employing catalytic rather than stoichiometric amounts of reagents reduces waste and can lead to milder reaction conditions. Research into novel catalysts for the selective chlorination of dienes is an active area. researchgate.net

Renewable Feedstocks: Investigating the synthesis of the hydrocarbon backbone from renewable resources would be a significant step towards a fully sustainable process.

A comparative look at traditional versus green approaches for the synthesis of halogenated hydrocarbons is presented in the table below.

FeatureTraditional SynthesisGreen Synthesis
Reagents Often stoichiometric, potentially hazardous (e.g., Cl2 gas)Catalytic, less hazardous alternatives
Solvents Chlorinated solvents (e.g., CCl4, CHCl3) libretexts.orgWater, ionic liquids, supercritical CO2, or solvent-free conditions nih.gov
Byproducts Can be significant, requiring disposalMinimized through atom-economic reactions
Energy Input Often requires high temperatures and pressuresMilder conditions, potentially using alternative energy sources (e.g., microwaves, ultrasound)

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of automated synthesis and flow chemistry offers numerous advantages for the production of fine chemicals, including enhanced safety, reproducibility, and scalability. nih.gov For a compound like this compound, these technologies could be transformative.

Flow Chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. beilstein-journals.org This approach offers:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or hazardous intermediates. nih.gov This is particularly relevant for chlorination reactions which can be highly exothermic.

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities.

Improved Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions. beilstein-journals.org

Automated Synthesis platforms can be combined with flow chemistry to enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. This would be invaluable for exploring the synthesis and subsequent reactions of this compound, allowing for the rapid identification of optimal catalysts, solvents, and reaction parameters.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems would be crucial for unlocking the full potential of this compound. Research in this area would likely focus on:

Selective Chlorination: Developing catalysts that can selectively introduce a chlorine atom at the desired position on the hexadiene backbone. This could involve transition metal catalysts or organocatalysts.

Cross-Coupling Reactions: The chlorine atom in this compound serves as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Stille). orgoreview.commdpi.comnih.gov Research into efficient palladium, nickel, or copper-based catalytic systems for these reactions would be a key area. acs.orgnih.govacs.org These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially interesting properties.

Asymmetric Catalysis: For the synthesis of chiral derivatives of this compound, the development of enantioselective catalysts would be essential. This would open up possibilities for applications in areas such as pharmaceuticals and agrochemicals.

The table below summarizes some of the key catalytic reactions applicable to functionalizing halogenated dienes.

Reaction TypeCatalyst System (Example)Purpose
Heck Coupling Palladium-based catalysts orgoreview.comForms a new carbon-carbon bond between the diene and an alkene.
Suzuki Coupling Palladium-based catalysts with a boronic acid nih.govCreates a new carbon-carbon bond with an aryl or vinyl group.
Stille Coupling Palladium-based catalysts with an organotin reagent orgoreview.comForms a carbon-carbon bond, often with high stereoselectivity.
Hydrofunctionalization Transition metal catalysts (e.g., Ni, Co) snnu.edu.cnAdds a variety of functional groups across the double bonds.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structure, reactivity, and reaction mechanisms of this compound would be greatly enhanced by the application of advanced spectroscopic and computational techniques.

Spectroscopic Analysis: Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for characterizing the compound and its reaction products. For instance, the ¹H and ¹³C NMR spectra would provide detailed information about the connectivity and chemical environment of the atoms in the molecule. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict the compound's geometry, electronic properties, and reactivity. nanobioletters.comresearchgate.netmdpi.comrsc.orgrsc.org DFT studies can provide valuable insights into reaction mechanisms, transition state energies, and the relative stability of different isomers, guiding experimental work and accelerating the discovery process. researchgate.netrsc.org For example, computational models could predict the most likely sites for nucleophilic or electrophilic attack.

Design of New Materials with Tailored Properties Based on this compound Architectures

The diene and chloro functionalities in this compound make it a potentially valuable monomer for the synthesis of new polymers and materials with tailored properties.

Polymerization: The diene units can undergo polymerization, similar to how 2-chloro-1,3-butadiene is polymerized to produce neoprene, a synthetic rubber. rsc.orgvaia.comlibretexts.orggoogle.com The resulting polymers could exhibit interesting properties due to the presence of the chlorine atom and the methyl group, which could influence factors like thermal stability, chemical resistance, and elasticity.

Functional Polymers: The chlorine atom can be used as a site for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer chain. This would enable the creation of functional materials with specific properties for applications in areas such as coatings, adhesives, or as supports for catalysts.

Diels-Alder Reactions: The conjugated diene system can participate in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orgnih.govnumberanalytics.com This could be exploited to create complex molecular architectures and cross-linked materials.

The potential for creating novel materials from this and similar building blocks is a significant driver for future research. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-5-methylhexa-1,5-diene, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves elimination or halogenation reactions. For example, dehydrohalogenation of a precursor (e.g., 5-methylhexa-1,5-diene with HCl under controlled conditions) may yield the target compound. Key steps include:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
  • Purification : Fractional distillation or column chromatography to isolate the product.
  • Reproducibility : Document reaction parameters (temperature, solvent, stoichiometry) meticulously, and cross-validate yields with independent trials. Include full experimental details in supplementary materials to comply with journal guidelines .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^13C-NMR to confirm regiochemistry (e.g., coupling constants for diene protons) and compare with literature data for related dienes .
  • GC-MS : Verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Confirm Cl content quantitatively.
  • Purity checks : Use HPLC with UV detection or melting point analysis for crystalline derivatives.

Q. How should researchers assess the thermal stability and storage conditions for this compound?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under inert vs. oxidative atmospheres.
  • Storage recommendations : Store in amber vials under nitrogen at –20°C to prevent photochemical degradation or hydrolysis (hygroscopicity noted in analogous chlorinated compounds) .
  • Stability monitoring : Periodic NMR or IR checks for degradation by-products (e.g., oxidation to epoxides).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR signals) for this compound derivatives?

  • Methodological Answer :

  • Variable testing : Re-examine reaction conditions (e.g., trace moisture, side reactions).
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals or X-ray crystallography for unambiguous structural confirmation (as demonstrated for cycloocta-1,5-diene metal complexes) .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values to identify conformational isomers .

Q. What experimental designs are suitable for studying the reaction kinetics of this compound in polymerization or cycloaddition reactions?

  • Methodological Answer :

  • Factorial design : Use a 2k^k approach (as in studies on stigmasta-3,5-diene formation) to test variables like temperature, catalyst loading, and solvent polarity .
  • Kinetic profiling : Conduct time-resolved in-situ FTIR or UV-Vis spectroscopy to monitor reaction progress.
  • Activation parameters : Calculate ΔG‡, ΔH‡, and ΔS‡ via Arrhenius/Eyring plots from rate constants at multiple temperatures .

Q. How can researchers address regioselectivity challenges in functionalizing this compound?

  • Methodological Answer :

  • Steric/electronic analysis : Use Hammett plots or computational tools (e.g., Fukui indices) to predict reactive sites.
  • Protecting group strategies : Temporarily block undesired positions (e.g., silylation of allylic alcohols).
  • Catalytic control : Employ transition-metal catalysts (e.g., Pd or Rh complexes) to direct additions, inspired by cyclooctadiene coordination chemistry .

Q. What protocols are recommended for evaluating the cytotoxicity or environmental impact of this compound?

  • Methodological Answer :

  • In vitro assays : Expose human cell lines (e.g., HOK keratinocytes) to graded concentrations and measure viability via MTT assays, referencing cholesta-3,5-diene cytotoxicity studies .
  • Environmental persistence : Conduct OECD 301 biodegradability tests or aquatic toxicity assays (e.g., Daphnia magna LC50).
  • Safety protocols : Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and PPE .

Data Presentation and Reproducibility Guidelines

  • Figures and tables : Avoid overcrowding graphs; highlight key trends (e.g., Arrhenius plots for kinetic data) using color coding .
  • Supporting information : Provide raw NMR/GC-MS spectra, crystallographic data (CIF files), and detailed synthetic protocols to meet reproducibility standards .
  • Statistical validation : Use ANOVA or t-tests to confirm significance of experimental variables, ensuring p-values ≤0.05 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.